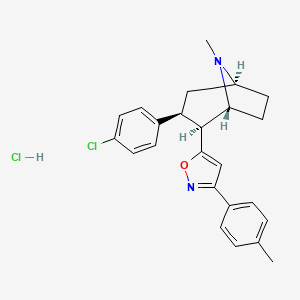

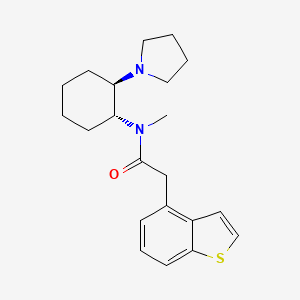

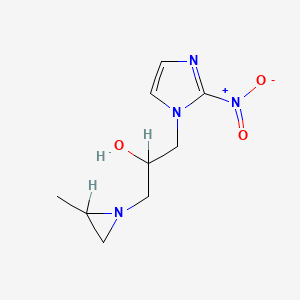

![molecular formula C38H40N10 B1680218 N,N,N',N'-tetrakis[(6-methyl-1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine CAS No. 81624-55-7](/img/structure/B1680218.png)

N,N,N',N'-tetrakis[(6-methyl-1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine

Overview

Description

NSC348884 is a small molecular inhibitor known for its ability to disrupt the oligomerization of nucleophosmin, a multifunctional nucleolar phosphoprotein.

Scientific Research Applications

NSC348884 has been extensively studied for its applications in cancer research. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including prostate, breast, lung, colon, and lymphoma cells. The compound specifically disrupts nucleophosmin oligomer formation, leading to the induction of apoptosis. It has also been found to synergize with chemotherapy drugs like doxorubicin, enhancing their cytotoxic effects .

Mechanism of Action

The primary mechanism of action of NSC348884 involves the disruption of nucleophosmin oligomerization. By binding to nucleophosmin, NSC348884 prevents the formation of higher-order structures, leading to the stabilization and activation of the p53 tumor suppressor protein. This results in the induction of apoptosis in cancer cells. Additionally, NSC348884 has been shown to affect cell adhesion signaling, contributing to its cytotoxic effects .

Biochemical Analysis

Biochemical Properties

NSC348884 is known to interact with NPM, a protein that plays a crucial role in various cellular processes, including ribosome biogenesis, DNA repair, centrosome duplication, and DNA replication . NSC348884 was initially thought to act as a potent inhibitor of NPM oligomerization . Recent studies have shown that NSC348884 does not inhibit the formation of NPM oligomers . Instead, it is associated with modified cell adhesion signaling .

Cellular Effects

NSC348884 has been shown to have an inhibitory effect on the proliferation of both wild-type and NPM1-mutant AML cells . It can significantly induce AML cell apoptosis and has a stronger proapoptotic effect on NPM1-mutant AML cells . Moreover, NSC348884 treatment resulted in a rapid increase in Ser15 phosphorylation of p53, leading to its stability and activation .

Molecular Mechanism

The molecular mechanism of NSC348884 involves disrupting NPM oligomer formation, which was initially thought to be its primary mode of action . It has been found that NSC348884 does not inhibit the formation of NPM oligomers . Instead, its cytotoxicity is associated with modified cell adhesion signaling . This suggests that the cytotoxic mechanism of NSC348884 needs to be reconsidered .

Dosage Effects in Animal Models

It has been suggested that NSC348884 could be a useful approach to anticancer therapy

Metabolic Pathways

Given its interaction with NPM, it may influence pathways related to ribosome biogenesis, DNA repair, centrosome duplication, and DNA replication .

Transport and Distribution

Given its interaction with NPM, it may be involved in processes related to nucleolar and cytoplasmic shuttling .

Subcellular Localization

NSC348884 interacts with NPM, which is predominantly located in the granular component of the nucleolus and shuttles dynamically among nucleoli, the nucleoplasm, and the cytoplasm

Preparation Methods

The synthesis of NSC348884 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature. it is known that the compound is available in high purity for research purposes .

Chemical Reactions Analysis

NSC348884 primarily undergoes reactions that disrupt the formation of nucleophosmin oligomers. It binds with nucleophosmin and disrupts its oligomer formation, leading to apoptosis in cancer cells. The compound shows cytotoxicity to cancer cells and induces apoptosis through upregulation of p53 protein levels and phosphorylation .

Comparison with Similar Compounds

NSC348884 is unique in its specific inhibition of nucleophosmin oligomerization. Similar compounds include sanguinarine and salvianolic acid A, which also exhibit cytotoxic effects on cancer cells. NSC348884’s ability to disrupt nucleophosmin oligomer formation and induce apoptosis through p53 upregulation sets it apart from these compounds .

References

properties

IUPAC Name |

N,N,N',N'-tetrakis[(6-methyl-1H-benzimidazol-2-yl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40N10/c1-23-5-9-27-31(15-23)43-35(39-27)19-47(20-36-40-28-10-6-24(2)16-32(28)44-36)13-14-48(21-37-41-29-11-7-25(3)17-33(29)45-37)22-38-42-30-12-8-26(4)18-34(30)46-38/h5-12,15-18H,13-14,19-22H2,1-4H3,(H,39,43)(H,40,44)(H,41,45)(H,42,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOLQEUQAFTQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CN(CCN(CC3=NC4=C(N3)C=C(C=C4)C)CC5=NC6=C(N5)C=C(C=C6)C)CC7=NC8=C(N7)C=C(C=C8)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40N10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90319638 | |

| Record name | NSC348884 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81624-55-7 | |

| Record name | NSC348884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC348884 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90319638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6S,8S,9R,10S,11S,13S,14S,16S,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-((methylthio)carbonyl)-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propionate](/img/structure/B1680136.png)

![(4E)-4-[(1S,2R,3S,6R)-2-[(3S)-3-Cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B1680138.png)

![3-Methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol](/img/structure/B1680141.png)

![1-(2-fluorophenyl)-3-[(3S)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]urea](/img/structure/B1680153.png)